molecular formula C24H26O7 B2486982 Ethyl 2-(tert-butyl)-5-((3,4-dimethoxybenzoyl)oxy)benzofuran-3-carboxylate CAS No. 385393-83-9

Ethyl 2-(tert-butyl)-5-((3,4-dimethoxybenzoyl)oxy)benzofuran-3-carboxylate

Cat. No.: B2486982
CAS No.: 385393-83-9
M. Wt: 426.465
InChI Key: SFZBISOHUKMHDG-UHFFFAOYSA-N
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Description

Ethyl 2-(tert-butyl)-5-((3,4-dimethoxybenzoyl)oxy)benzofuran-3-carboxylate, also known as DBMIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBMIB is a potent inhibitor of photosynthesis and electron transport in plants, making it a valuable tool for studying the mechanisms of photosynthesis and respiratory electron transport.

Scientific Research Applications

Molecular Structure and Interactions

  • Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a structurally related compound, has been studied for its molecular interactions, forming hydrogen-bonded dimers and quartets in its crystalline form. This suggests potential applications in understanding molecular assembly and interactions in similar compounds (Lynch & Mcclenaghan, 2004).

Synthetic Chemistry and Chiral Auxiliaries

  • The synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, related in structure, highlight the use of such compounds as chiral auxiliaries in dipeptide synthesis and other transformations, suggesting similar utility for Ethyl 2-(tert-butyl)-5-((3,4-dimethoxybenzoyl)oxy)benzofuran-3-carboxylate in synthetic chemistry (Studer, Hintermann, & Seebach, 1995).

Phosphine-Catalyzed Synthesis

  • Phosphine-catalyzed annulation methods, including the synthesis of ethyl 5-(tert-butyl)-2-phenyl-1-tosyl-3-pyrroline-3-carboxylate, demonstrate the role of similar compounds in catalysis and synthesis of complex organic molecules, potentially applicable to this compound (Andrews & Kwon, 2012).

Applications in Organic Synthesis

  • The acid-catalyzed reactions of activated benzofuranylmethanols, including the formation of calixbenzofurans, showcase the potential for this compound in novel organic syntheses, particularly in the formation of complex cyclic structures (Black, Craig, Kumar, & Rezaie, 2002).

Properties

IUPAC Name

ethyl 2-tert-butyl-5-(3,4-dimethoxybenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O7/c1-7-29-23(26)20-16-13-15(9-11-17(16)31-21(20)24(2,3)4)30-22(25)14-8-10-18(27-5)19(12-14)28-6/h8-13H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZBISOHUKMHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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